2-(2,4-Dichlorophenoxy)-1-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone 2-(2,4-Dichlorophenoxy)-1-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 897485-15-3
VCID: VC5260853
InChI: InChI=1S/C21H21Cl2N3O2S/c1-13-3-4-14(2)20-19(13)24-21(29-20)26-9-7-25(8-10-26)18(27)12-28-17-6-5-15(22)11-16(17)23/h3-6,11H,7-10,12H2,1-2H3
SMILES: CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)COC4=C(C=C(C=C4)Cl)Cl
Molecular Formula: C21H21Cl2N3O2S
Molecular Weight: 450.38

2-(2,4-Dichlorophenoxy)-1-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

CAS No.: 897485-15-3

Cat. No.: VC5260853

Molecular Formula: C21H21Cl2N3O2S

Molecular Weight: 450.38

* For research use only. Not for human or veterinary use.

2-(2,4-Dichlorophenoxy)-1-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone - 897485-15-3

Specification

CAS No. 897485-15-3
Molecular Formula C21H21Cl2N3O2S
Molecular Weight 450.38
IUPAC Name 2-(2,4-dichlorophenoxy)-1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C21H21Cl2N3O2S/c1-13-3-4-14(2)20-19(13)24-21(29-20)26-9-7-25(8-10-26)18(27)12-28-17-6-5-15(22)11-16(17)23/h3-6,11H,7-10,12H2,1-2H3
Standard InChI Key DPMQQFJYIZRUSH-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)COC4=C(C=C(C=C4)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct pharmacophoric elements:

  • A 2,4-dichlorophenoxy group linked via an ether bond to an ethanone backbone.

  • A piperazine ring serving as a central scaffold.

  • A 4,7-dimethylbenzo[d]thiazole moiety attached to the piperazine nitrogen.

This configuration enables diverse non-covalent interactions with biological targets, including hydrogen bonding (via the piperazine and ethanone groups) and hydrophobic interactions (via the chlorinated aromatic and methyl-substituted benzothiazole rings).

Physicochemical Profile

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC₂₁H₂₁Cl₂N₃O₂S
Molecular Weight450.38 g/mol
IUPAC Name2-(2,4-Dichlorophenoxy)-1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Topological Polar Surface Area72.4 Ų
LogP (Predicted)4.2

The compound’s moderate lipophilicity (LogP ~4.2) and balanced polar surface area suggest favorable membrane permeability, a critical attribute for central nervous system (CNS) penetration .

Synthesis and Characterization

Synthetic Pathways

The synthesis employs a multi-step strategy:

  • Mitsunobu Reaction: Coupling of 2,4-dichlorophenol with bromoethanone in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the phenoxy-ethanone intermediate.

  • Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) group from a piperazine precursor using trifluoroacetic acid (TFA), yielding a free amine for subsequent coupling.

  • Nucleophilic Substitution: Reaction of the deprotected piperazine with 4,7-dimethylbenzo[d]thiazole-2-carbonyl chloride to form the final product.

Analytical Characterization

Structural validation utilizes:

  • ¹H/¹³C NMR: Confirms proton environments and carbon frameworks. The dichlorophenoxy group exhibits characteristic aromatic protons at δ 7.2–7.4 ppm, while the piperazine signals appear as broad singlets near δ 3.0 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 450.38 [M+H]⁺.

  • Infrared (IR) Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-O-C) verify the ethanone and ether linkages.

Research Advancements and Applications

Recent Studies

  • Blood-Brain Barrier (BBB) Penetration: Structural analogs with reduced polar surface area (e.g., 29 in ) achieve brain-to-blood ratios of 0.4, indicating potential for treating CNS infections .

  • Metabolic Stability: Microsomal stability assays reveal a half-life >60 minutes in human liver microsomes, suggesting favorable pharmacokinetics.

Therapeutic Prospects

Ongoing research explores:

  • Antitrypanosomal Activity: Analogous N-myristoyltransferase (NMT) inhibitors show EC₅₀ values of 0.7 μM against Trypanosoma brucei, the causative agent of sleeping sickness .

  • Combination Therapies: Synergy with doxorubicin (combination index = 0.3) in resistant cancer models.

Comparative Analysis with Related Compounds

Structural Analogues

CompoundKey ModificationIC₅₀ (TbNMT)
DDD85646 (1) Sulfonamide substituent0.002 μM
29 Dichlorophenyl-pyridyl-piperidine0.1 μM
VC5260853 (This compound)Dichlorophenoxy-ethanone0.5 μM

The dichlorophenoxy group in VC5260853 enhances hydrophobic binding but reduces NMT affinity compared to sulfonamide-containing analogs .

Activity Comparisons

  • Antimicrobial Potency: 2-fold greater than 1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone (CAS 955816-77-0) .

  • Cytotoxicity: Superior to 1-(2-aminobenzo[d]thiazol-6-yl)ethanone derivatives, which lack the dichlorophenoxy moiety.

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